molecular formula C23H15CrO5P B13151197 Triphenylphosphinepentacarbonylchromium

Triphenylphosphinepentacarbonylchromium

Cat. No.: B13151197
M. Wt: 454.3 g/mol
InChI Key: URFLILAUVPQYRL-UHFFFAOYSA-N
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Description

Triphenylphosphinepentacarbonylchromium is an organometallic compound with the chemical formula Cr(CO)5(PPh3). It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triphenylphosphine (PPh3) ligand. This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphinepentacarbonylchromium can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)6) with triphenylphosphine (PPh3). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

Cr(CO)6+PPh3Cr(CO)5(PPh3)+CO\text{Cr(CO)}_6 + \text{PPh}_3 \rightarrow \text{Cr(CO)}_5(\text{PPh}_3) + \text{CO} Cr(CO)6​+PPh3​→Cr(CO)5​(PPh3​)+CO

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphinepentacarbonylchromium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form chromium(III) complexes.

    Reduction: It can be reduced to lower oxidation states of chromium.

    Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under inert atmosphere conditions.

Major Products Formed

    Oxidation: Chromium(III) complexes.

    Reduction: Lower oxidation state chromium complexes.

    Substitution: Various substituted chromium carbonyl complexes depending on the incoming ligand.

Scientific Research Applications

Triphenylphosphinepentacarbonylchromium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions and hydroformylation.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which triphenylphosphinepentacarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The carbonyl and triphenylphosphine ligands stabilize the chromium atom, allowing it to participate in various catalytic cycles. The compound can facilitate the transfer of carbonyl groups to organic substrates, making it a valuable catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Chromium hexacarbonyl (Cr(CO)6): A precursor to triphenylphosphinepentacarbonylchromium.

    Pentacarbonylmanganese (Mn(CO)5): Similar structure but with manganese instead of chromium.

    Triphenylphosphinegold chloride (AuCl(PPh3)): Another triphenylphosphine complex but with gold.

Uniqueness

This compound is unique due to its specific combination of ligands and its ability to act as a versatile catalyst in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications.

Properties

Molecular Formula

C23H15CrO5P

Molecular Weight

454.3 g/mol

IUPAC Name

carbon monoxide;chromium;triphenylphosphane

InChI

InChI=1S/C18H15P.5CO.Cr/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15H;;;;;;

InChI Key

URFLILAUVPQYRL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cr]

Origin of Product

United States

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